1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
Overview
Description
1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA typically involves the reaction of 4-chlorobenzoyl chloride with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(4-AMINOBENZOYL)-3-[4-(3-AMINOPHENYL)-1,3-THIAZOL-2-YL]THIOUREA.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA would depend on its specific biological target. Generally, thioureas can interact with various enzymes and proteins, inhibiting their activity. The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function. The nitro and thiazole groups may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]UREA: Similar structure but lacks the thiourea moiety.
1-(4-METHYLBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA: Similar structure with a methyl group instead of a chlorine atom.
1-(4-CHLOROBENZOYL)-3-[4-(3-AMINOPHENYL)-1,3-THIAZOL-2-YL]THIOUREA: Similar structure with an amino group instead of a nitro group.
Uniqueness
1-(4-CHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is unique due to the presence of both the nitro and thiazole groups, which may confer specific biological activities and chemical reactivity. The combination of these functional groups can result in a compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S2/c18-12-6-4-10(5-7-12)15(23)20-16(26)21-17-19-14(9-27-17)11-2-1-3-13(8-11)22(24)25/h1-9H,(H2,19,20,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCPVKOMDMEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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